4-Bromo-2-(trifluoromethoxy)thioanisole
Overview
Description
4-Bromo-2-(trifluoromethoxy)thioanisole is a chemical compound with the molecular formula C8H6BrF3OS and a molecular weight of 287.1 g/mol. It is a derivative of thioanisole, characterized by the presence of a bromine atom at the 4-position and a trifluoromethoxy group at the 2-position on the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethoxy)thioanisole typically involves the bromination of 2-(trifluoromethoxy)thioanisole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trifluoromethoxy)thioanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding thiols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Scientific Research Applications
4-Bromo-2-(trifluoromethoxy)thioanisole is employed in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethoxy)thioanisole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromothioanisole: Similar structure but lacks the trifluoromethoxy group.
2-(Trifluoromethoxy)thioanisole: Similar structure but lacks the bromine atom.
4-Bromo-2-(trifluoromethyl)anisole: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
4-Bromo-2-(trifluoromethoxy)thioanisole is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct chemical reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.
Properties
IUPAC Name |
4-bromo-1-methylsulfanyl-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3OS/c1-14-7-3-2-5(9)4-6(7)13-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPJPCAGWVXHQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595772 | |
Record name | 4-Bromo-1-(methylsulfanyl)-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647856-10-8 | |
Record name | 4-Bromo-1-(methylsulfanyl)-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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